The synthesis of KB-NB77-78 involves several chemical reactions that lead to its formation as an analog of CID797718, which itself is a by-product of the synthesis of CID755673. The process typically employs CbzCl (carbobenzyloxy chloride) under basic conditions to afford desilylated carbamate derivatives .
Technical Details:
The molecular structure of KB-NB77-78 can be characterized by its specific functional groups that distinguish it from other analogs. While detailed structural data is not provided in the search results, it is known to retain key features from its parent compounds, including a core structure that allows interaction with biological targets.
Data:
KB-NB77-78 undergoes limited chemical reactions due to its inactive status. It does not participate in significant biological interactions with protein kinase D1, which is a critical aspect when evaluating its reactivity profile.
Technical Details:
As an inactive analog, KB-NB77-78 does not exert a direct mechanism of action on protein kinase D1. Instead, it serves as a reference compound for understanding the structure-activity relationship of protein kinase D inhibitors.
Process Data:
While specific physical and chemical properties such as melting point, solubility, and stability are not detailed in the provided sources, analogous compounds typically exhibit:
Relevant analyses would include spectroscopic methods (NMR, IR) to confirm structural integrity and purity assessments through chromatographic techniques.
KB-NB77-78's primary application lies within scientific research as a reference compound in studies aimed at developing more effective protein kinase D inhibitors. Its role as an inactive analog allows researchers to explore the mechanisms underlying kinase inhibition without confounding results from active compounds.
Scientific Uses:
The discovery of Protein Kinase D (PKD) inhibitors represents a significant chapter in kinase-targeted drug development. PKD isoforms (PKD1, PKD2, PKD3) are serine/threonine kinases implicated in diverse cellular processes, including cell proliferation, migration, and apoptosis, with dysregulation observed in cancer, cardiovascular diseases, and inflammatory disorders [1] [4]. Early PKD research was hampered by the lack of selective inhibitors, with initial tools like staurosporine and H89 exhibiting poor specificity and significant off-target effects against related kinases such as PKC isoforms [1].
A transformative breakthrough occurred in 2008 with the identification of CID755673 (benzoxoloazepinolone), the first potent and selective PKD inhibitor (IC₅₀ = 182-280 nM across PKD isoforms) discovered through high-throughput screening of NIH compound libraries [1] [4]. Unlike earlier inhibitors, CID755673 demonstrated kinase selectivity and a unique non-ATP competitive mechanism, suggesting binding to an allosteric site [1]. This discovery catalyzed intensive medicinal chemistry efforts, leading to diverse chemotypes:
Table 1: Evolution of Key PKD Inhibitors
Compound | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) | Chemical Class | Discovery Significance |
---|---|---|---|---|---|
Staurosporine | ~7* | ~7* | ~7* | Indolocarbazole | First inhibitor, non-selective |
CID755673 | 182 | 280 | 227 | Benzoxoloazepinolone | First selective, non-ATP competitive |
kb-NB142-70 | 28.3 | 58.7 | 53.2 | Benzothienothiazepinone | 6-fold potency increase over CID755673 |
CRT0066101 | 1 | 2.5 | 2 | Naphthyridine | Single-digit nM potency, oral activity |
KB-NB77-78 | Inactive | Inactive | Inactive | Chromenopyridine analog | Critical negative control |
* Broad kinase inhibition; values represent approximate PKD activity amid widespread off-target effects [1] [4].
Despite these advances, the structural diversity of PKD inhibitors highlighted the need for rigorous controls to distinguish target-specific effects from artifactual outcomes—a gap where KB-NB77-78 would later play a pivotal role [1].
KB-NB77-78 (CAS No. 1350622-33-1) is structurally classified as a chromenopyridine derivative and is chemically designated as methyl 3-((tert-butyldimethylsilyl)oxy)-5,6-dihydrobenzo[f]chromene-9-carboxylate (Molecular Formula: C₁₈H₂₅NO₃Si; MW: 331.48 g/mol) [3] [5] [7]. It emerged as a synthetic byproduct during the preparation of CID797718, which itself was an intermediate in the synthesis of the pioneering PKD inhibitor CID755673 [1] [5].
Key structural features include:
Table 2: Structural Comparison of KB-NB77-78 with Related Compounds
Feature | CID755673 (Active) | CID797718 (Weakly Active) | KB-NB77-78 (Inactive) | Functional Implication |
---|---|---|---|---|
Core Scaffold | Benzofuroazepinone | Chromenopyridine | Chromenopyridine | Loss of bioactive conformation |
Phenol Group | Free OH | Free OH | O-tert-butyldimethylsilyl | Steric occlusion of H-bonding |
Amide Function | Present (H-bond donor) | Present | Absent (esterified) | Disrupted interaction with catalytic pocket |
PKD1 IC₅₀ | 182 nM | 13.7 µM | >100 µM (Inactive) | Confirmed loss of inhibitory function |
Functional assessments using both fluorescence polarization (IMAP-FP) and radiometric kinase assays confirmed KB-NB77-78 exhibits no detectable PKD inhibitory activity at concentrations up to 100 µM [1] [3]. This inertness stems from:
Thus, KB-NB77-78 serves as a quintessential example of how subtle structural modifications—particularly at pharmacophoric elements—can ablate bioactivity, underscoring the precision required in kinase inhibitor design [3] [7].
The development of KB-NB77-78 was not a therapeutic objective but a strategic outcome of structure-activity relationship (SAR) exploration during PKD inhibitor optimization. In medicinal chemistry, systematically modified inactive analogs fulfill three critical roles in kinase research:
Validation of Target Specificity:Inactive analogs like KB-NB77-78 serve as negative controls to confirm that observed cellular phenotypes (e.g., reduced cell migration, apoptosis induction) stem from on-target PKD inhibition rather than off-target effects. For example, if CID755673 alters a cellular process but KB-NB77-78 does not—despite similar core structure—the effect is likely PKD-specific [1] [4]. This is vital given the high homology among kinase ATP-binding sites and the risk of confounding results from promiscuous binders.
Delineation of Pharmacophoric Elements:SAR studies require systematic "deconstruction" of lead compounds. KB-NB77-78's inactivity pinpointed two non-negotiable features for PKD inhibition:
Table 3: Applications of Inactive Analogs in PKD Research
Application Context | Role of KB-NB77-78 | Impact on Research Quality |
---|---|---|
Target Validation | Negative control in phenotypic screens | Confirms PKD-specific phenotypes |
Counter-Screening | Assay for off-target kinase inhibition | Identifies scaffold-specific promiscuity |
Mechanistic Studies | Control for chemical-induced stress responses | Isolates PKD-dependent signaling events |
Compound Library Design | Teaches SAR principles for scaffold prioritization | Guides synthesis toward pharmacophoric conservation |
The deliberate inclusion of KB-NB77-78 in PKD studies exemplifies a best practice in kinase drug discovery: functional silence through targeted structural perturbation. This approach transforms synthetic "failures" into indispensable tools for mechanistic rigor [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0